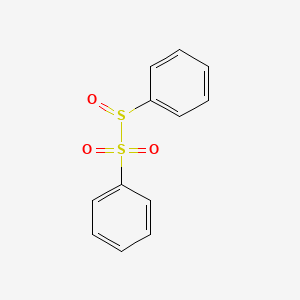![molecular formula C18H31O2P B14744587 Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is an organophosphorus compound characterized by the presence of phenyl and phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane typically involves the reaction of phenylphosphane with 2-[(2-methylpropan-2-yl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.
Medicine
In medicine, research is focused on the potential use of this compound in drug delivery systems and as a component in pharmaceuticals that target specific molecular pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Phenylphosphane: A simpler analog with similar reactivity.
Uniqueness
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is unique due to the presence of the 2-[(2-methylpropan-2-yl)oxy]ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
Propriétés
Formule moléculaire |
C18H31O2P |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane |
InChI |
InChI=1S/C18H31O2P/c1-17(2,3)19-12-14-21(15-13-20-18(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3 |
Clé InChI |
HCXGFSDIMIXWQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCP(CCOC(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
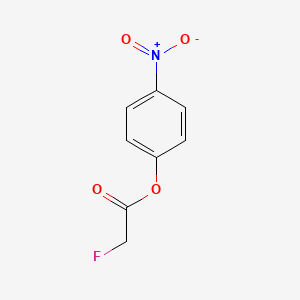
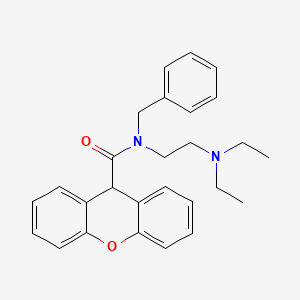
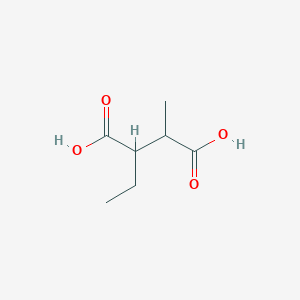
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)


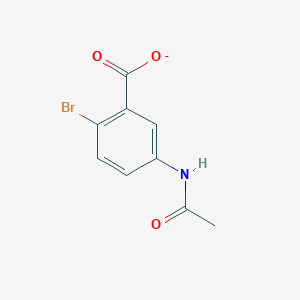
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
